molecular formula C14H11Cl2NO3S2 B12614431 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-25-3

2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide

Cat. No.: B12614431
CAS No.: 918635-25-3
M. Wt: 376.3 g/mol
InChI Key: JAUMQLQMBSJOJE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups, a thiophene ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups and thiophene ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide stands out due to its unique combination of dichloro groups, a thiophene ring, and a sulfonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918635-25-3

Molecular Formula

C14H11Cl2NO3S2

Molecular Weight

376.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(5-methylthiophen-2-yl)ethenylsulfonyl]benzamide

InChI

InChI=1S/C14H11Cl2NO3S2/c1-9-2-4-11(21-9)6-7-22(19,20)17-14(18)12-5-3-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)

InChI Key

JAUMQLQMBSJOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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